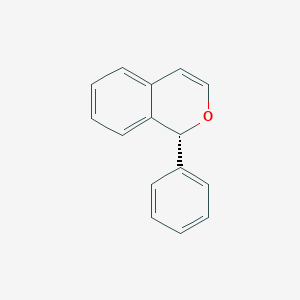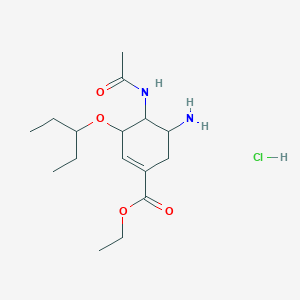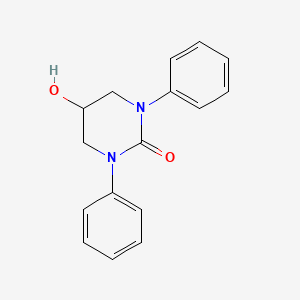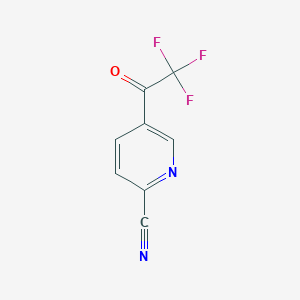
(1R)-1-Phenyl-1H-2-benzopyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-Phenyl-1H-2-benzopyran is a chiral compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound is characterized by a phenyl group attached to the first carbon of the benzopyran ring system, with the configuration specified as (1R).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Phenyl-1H-2-benzopyran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide can lead to the formation of the benzopyran ring . Another method involves the use of palladium-catalyzed coupling reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(1R)-1-Phenyl-1H-2-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzopyrans. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学研究应用
(1R)-1-Phenyl-1H-2-benzopyran has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as neurodegenerative disorders and cardiovascular diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
作用机制
The mechanism of action of (1R)-1-Phenyl-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
相似化合物的比较
Similar Compounds
(1R)-1-Phenyl-2-benzopyran: Similar in structure but with different substituents on the benzopyran ring.
(1R)-1-Phenyl-3-benzopyran: Another structural isomer with potential differences in biological activity.
(1R)-1-Phenyl-4-benzopyran: Differing in the position of the phenyl group, which can affect its reactivity and applications .
Uniqueness
(1R)-1-Phenyl-1H-2-benzopyran is unique due to its specific chiral configuration and the position of the phenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
属性
CAS 编号 |
920976-01-8 |
|---|---|
分子式 |
C15H12O |
分子量 |
208.25 g/mol |
IUPAC 名称 |
(1R)-1-phenyl-1H-isochromene |
InChI |
InChI=1S/C15H12O/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11,15H/t15-/m1/s1 |
InChI 键 |
YSGUYPWSRXPJHB-OAHLLOKOSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@@H]2C3=CC=CC=C3C=CO2 |
规范 SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B14175715.png)
![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)
![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-6-bromo-4-chloroquinazoline](/img/structure/B14175752.png)


![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)

![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)
![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)

![N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine](/img/structure/B14175787.png)
